molecular formula C12H7F2NO B13090578 3-Fluoro-6-(3-fluorophenyl)picolinaldehyde

3-Fluoro-6-(3-fluorophenyl)picolinaldehyde

Katalognummer: B13090578
Molekulargewicht: 219.19 g/mol
InChI-Schlüssel: ZOMHMXAKTGRPGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-6-(3-fluorophenyl)picolinaldehyde, with the chemical formula C12H7F2NO, is a compound that belongs to the class of picolinaldehydes. It contains both a fluorine atom and a phenyl group, making it an interesting molecule for various applications .

Vorbereitungsmethoden

Synthetic Routes:: The synthetic preparation of 3-Fluoro-6-(3-fluorophenyl)picolinaldehyde involves several steps. One common route starts with the reaction of 3-fluorobenzaldehyde with picolinic acid in the presence of a suitable catalyst. The resulting intermediate undergoes further transformations to yield the desired product.

Reaction Conditions::

    Step 1: Condensation of 3-fluorobenzaldehyde and picolinic acid.

    Step 2: Subsequent cyclization to form the picolinaldehyde ring.

Industrial Production:: While industrial-scale production methods may vary, the synthesis typically occurs in specialized laboratories or chemical facilities.

Analyse Chemischer Reaktionen

3-Fluoro-6-(3-fluorophenyl)picolinaldehyde can participate in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, potentially leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the aldehyde group may yield an alcohol derivative.

    Substitution: The fluorine atoms can be substituted with other functional groups.

Common reagents and conditions depend on the specific reaction type and desired products.

Wissenschaftliche Forschungsanwendungen

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: It may serve as a fluorescent probe or ligand in biological studies.

    Medicine: Research into potential pharmaceutical applications.

    Industry: For the synthesis of specialized materials.

Wirkmechanismus

The exact mechanism by which 3-Fluoro-6-(3-fluorophenyl)picolinaldehyde exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.

Vergleich Mit ähnlichen Verbindungen

While I don’t have a specific list of similar compounds, researchers often compare this compound with related picolinaldehydes or fluorinated aromatic aldehydes. Its uniqueness lies in the combination of fluorine substitution and the phenyl ring.

Eigenschaften

Molekularformel

C12H7F2NO

Molekulargewicht

219.19 g/mol

IUPAC-Name

3-fluoro-6-(3-fluorophenyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C12H7F2NO/c13-9-3-1-2-8(6-9)11-5-4-10(14)12(7-16)15-11/h1-7H

InChI-Schlüssel

ZOMHMXAKTGRPGK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)C2=NC(=C(C=C2)F)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.